molecular formula C25H22BrN3O2S B12013840 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B12013840
M. Wt: 508.4 g/mol
InChI Key: YNXLNHRJASWXJX-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a quinazolinone core, a bromophenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazolinone derivative with a suitable thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-quinazolinone intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the bromophenyl group, potentially leading to dehalogenation or reduction of the carbonyl group.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives or dehalogenated products.

    Substitution: Substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The sulfanyl and acetamide groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
  • 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its quinazolinone core, combined with the bromophenyl and sulfanyl-acetamide groups, provides a versatile scaffold for various modifications, enhancing its potential as a multifunctional compound in scientific research.

Properties

Molecular Formula

C25H22BrN3O2S

Molecular Weight

508.4 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H22BrN3O2S/c1-16(2)19-7-3-5-9-21(19)27-23(30)15-32-25-28-22-10-6-4-8-20(22)24(31)29(25)18-13-11-17(26)12-14-18/h3-14,16H,15H2,1-2H3,(H,27,30)

InChI Key

YNXLNHRJASWXJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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